molecular formula C13H18N2 B1400020 [(1-Methyl-1H-indol-5-yl)methyl](propyl)amine CAS No. 1343934-78-0

[(1-Methyl-1H-indol-5-yl)methyl](propyl)amine

Cat. No.: B1400020
CAS No.: 1343934-78-0
M. Wt: 202.3 g/mol
InChI Key: AOYOEBWZZDRCTG-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-5-yl)methylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methyl group attached to the nitrogen atom of the indole ring and a propylamine group attached to the indole’s 5-position.

Biochemical Analysis

Biochemical Properties

(1-Methyl-1H-indol-5-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (1-Methyl-1H-indol-5-yl)methylamine, have been shown to inhibit the polymerization of tubulin, a protein essential for cell division . This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies .

Cellular Effects

(1-Methyl-1H-indol-5-yl)methylamine has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can induce apoptosis in cancer cells by arresting them in the G2/M phase of the cell cycle . Additionally, (1-Methyl-1H-indol-5-yl)methylamine may modulate gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of (1-Methyl-1H-indol-5-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest . Furthermore, it may interact with other proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Methyl-1H-indol-5-yl)methylamine can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to (1-Methyl-1H-indol-5-yl)methylamine may lead to sustained inhibition of cell division and induction of apoptosis .

Dosage Effects in Animal Models

The effects of (1-Methyl-1H-indol-5-yl)methylamine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects and dose-response relationships are critical for determining the optimal dosage for therapeutic applications .

Metabolic Pathways

(1-Methyl-1H-indol-5-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The metabolic flux and levels of metabolites can be influenced by this compound, affecting overall cellular metabolism . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of (1-Methyl-1H-indol-5-yl)methylamine .

Transport and Distribution

The transport and distribution of (1-Methyl-1H-indol-5-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern can influence the efficacy and toxicity of (1-Methyl-1H-indol-5-yl)methylamine .

Subcellular Localization

(1-Methyl-1H-indol-5-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . The subcellular localization can influence the interactions of (1-Methyl-1H-indol-5-yl)methylamine with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-indol-5-yl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methylindole.

    Functionalization: The 5-position of the indole ring is functionalized using a suitable electrophile to introduce a methyl group.

    Amination: The functionalized indole is then subjected to nucleophilic substitution with propylamine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (1-Methyl-1H-indol-5-yl)methylamine may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-indol-5-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and hydrocarbons.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

(1-Methyl-1H-indol-5-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: Lacks the propylamine group but shares the indole core structure.

    5-Methylindole: Similar structure but with a methyl group at the 5-position instead of the propylamine group.

    Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.

Uniqueness

(1-Methyl-1H-indol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N-[(1-methylindol-5-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-7-14-10-11-4-5-13-12(9-11)6-8-15(13)2/h4-6,8-9,14H,3,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYOEBWZZDRCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC2=C(C=C1)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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